molecular formula C14H13IN2O3 B4716484 N-(5-iodo-2-pyridinyl)-2,6-dimethoxybenzamide

N-(5-iodo-2-pyridinyl)-2,6-dimethoxybenzamide

Cat. No. B4716484
M. Wt: 384.17 g/mol
InChI Key: HHLWGISSODNSLD-UHFFFAOYSA-N
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Description

N-(5-iodo-2-pyridinyl)-2,6-dimethoxybenzamide, commonly referred to as IDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IDB is a benzamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

IDB exerts its therapeutic effects through various mechanisms of action. IDB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation. By inhibiting HDACs, IDB can alter gene expression patterns, leading to changes in cell growth and differentiation. Additionally, IDB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
IDB has been shown to have various biochemical and physiological effects. IDB has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IDB has been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Furthermore, IDB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. IDB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

IDB has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for scientific research. However, IDB has some limitations, including its poor solubility in water, which can make it challenging to work with in certain experiments. Additionally, IDB can be toxic at high concentrations, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on IDB. One area of focus is the development of IDB analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms by which IDB exerts its therapeutic effects. Furthermore, more research is needed to explore the potential therapeutic applications of IDB in other diseases, such as autoimmune disorders and cardiovascular disease.
In conclusion, IDB is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IDB has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the therapeutic potential of IDB and to develop improved analogs for clinical use.

Scientific Research Applications

IDB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. IDB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, IDB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, IDB has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLWGISSODNSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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